ethyl (E)-3-(4-(benzyloxy)-5-methoxy-1-methyl-1H-indol-2-yl)acrylate
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Overview
Description
Ethyl (E)-3-(4-(benzyloxy)-5-methoxy-1-methyl-1H-indol-2-yl)acrylate is a complex organic compound that belongs to the class of acrylates. Acrylates are known for their wide range of applications in polymer chemistry, coatings, adhesives, and various other industrial processes. This particular compound features a unique structure that includes an indole moiety, which is often found in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-3-(4-(benzyloxy)-5-methoxy-1-methyl-1H-indol-2-yl)acrylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Substituents: The benzyloxy and methoxy groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and appropriate alkylating agents.
Acrylate Formation: The final step involves the esterification of the indole derivative with acrylic acid or its derivatives under acidic or basic conditions to form the acrylate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully chosen to minimize environmental impact and ensure the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-3-(4-(benzyloxy)-5-methoxy-1-methyl-1H-indol-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Sodium hydroxide, potassium carbonate
Acids: Hydrochloric acid, sulfuric acid
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl (E)-3-(4-(benzyloxy)-5-methoxy-1-methyl-1H-indol-2-yl)acrylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty coatings, adhesives, and other materials.
Mechanism of Action
The mechanism of action of ethyl (E)-3-(4-(benzyloxy)-5-methoxy-1-methyl-1H-indol-2-yl)acrylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, enzymes, and proteins, leading to a range of biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexyl Acrylate: Known for its use in pressure-sensitive adhesives and coatings.
Methyl Methacrylate: Widely used in the production of acrylic plastics and resins.
Butyl Acrylate: Commonly used in the production of polymers and copolymers for coatings and adhesives.
Uniqueness
Ethyl (E)-3-(4-(benzyloxy)-5-methoxy-1-methyl-1H-indol-2-yl)acrylate stands out due to its unique indole structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over other acrylates in specific contexts.
Properties
Molecular Formula |
C22H23NO4 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
ethyl (E)-3-(5-methoxy-1-methyl-4-phenylmethoxyindol-2-yl)prop-2-enoate |
InChI |
InChI=1S/C22H23NO4/c1-4-26-21(24)13-10-17-14-18-19(23(17)2)11-12-20(25-3)22(18)27-15-16-8-6-5-7-9-16/h5-14H,4,15H2,1-3H3/b13-10+ |
InChI Key |
WUSWARYAQHNIEC-JLHYYAGUSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC2=C(N1C)C=CC(=C2OCC3=CC=CC=C3)OC |
Canonical SMILES |
CCOC(=O)C=CC1=CC2=C(N1C)C=CC(=C2OCC3=CC=CC=C3)OC |
Origin of Product |
United States |
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